molecular formula C13H12F3N3O2S B3016926 (3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-56-6

(3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Número de catálogo: B3016926
Número CAS: 2034285-56-6
Peso molecular: 331.31
Clave InChI: ZEFNJLGFQNMBSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a methanone core bridging two distinct moieties: a 3-methylthiophen-2-yl group and a pyrrolidine ring substituted with a 5-(trifluoromethyl)-1,2,4-oxadiazole unit. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .

Propiedades

IUPAC Name

(3-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-7-3-5-22-9(7)11(20)19-4-2-8(6-19)10-17-12(21-18-10)13(14,15)16/h3,5,8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNJLGFQNMBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methylthiophene moiety.
  • A trifluoromethyl group attached to an oxadiazole ring.
  • A pyrrolidine ring linked through a methanone functional group.

Molecular Formula and Weight

  • Molecular Formula : C16H16F3N3OS
  • Molecular Weight : 331.32 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the thiophene and oxadiazole intermediates. Common reagents used in these reactions include:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • DMAP (4-Dimethylaminopyridine) as a catalyst.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole and oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential of these compounds.

A study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that the incorporation of the trifluoromethyl group may enhance activity against tumor cells .

Antioxidant Activity

Antioxidant assays have revealed that related compounds exhibit strong radical scavenging abilities. For example, one study found that a related compound had an IC50 value of 0.91 µM in DPPH assays, outperforming standard antioxidants . This suggests that the compound may protect beta cells responsible for insulin production, indicating potential applications in diabetes management.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. In alpha-amylase assays, related compounds showed promising results with IC50 values close to established standards like acarbose . This positions it as a potential therapeutic candidate for managing carbohydrate metabolism.

Case Study 1: Anticancer Potential

In a comparative study involving various oxadiazole derivatives, it was found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against human glioblastoma U251 cells. The mechanism was attributed to increased hydrophobic interactions with target proteins .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of similar compounds revealed significant protective effects against oxidative stress in cellular models. The findings suggested that the structural characteristics of the pyrrolidine and oxadiazole rings contributed to their efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityIC50 values between 1.61 - 1.98 µg/mL
Antioxidant ActivityIC50 of 0.91 µM in DPPH assay
Enzyme InhibitionComparable IC50 to acarbose in alpha-amylase

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with several synthesized analogues, particularly those containing 1,2,4-oxadiazole and pyrrolidine subunits. Below is a comparative analysis of key derivatives:

Compound Name Key Structural Features Pharmacological Relevance (Inferred) Reference
Target Compound 3-Methylthiophen-2-yl, CF₃-oxadiazole, pyrrolidine Potential kinase inhibition or GPCR modulation due to heterocyclic diversity -
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone Thiophene-oxadiazole, trifluoromethoxy-benzyl, pyridinone Likely CNS activity (e.g., phosphodiesterase inhibition)
{(S)-2-[3-(3-Fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-triazolylphenyl)methanone Fluorophenyl-oxadiazole, triazole-phenyl, pyrrolidine Antimicrobial or anticancer applications due to triazole and fluorinated motifs
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Amino-pyrazole, cyano-thiophene Antiviral or anti-inflammatory properties (based on thiophene derivatives)

Pharmacological and Electronic Differences

  • Electron-Withdrawing Groups : The CF₃ group on the oxadiazole in the target compound enhances metabolic stability and electron deficiency compared to analogues with trifluoromethoxy () or fluoro-phenyl substituents (). This may improve binding to hydrophobic enzyme pockets .
  • Pyrrolidine vs. Pyridine: The pyrrolidine ring introduces conformational flexibility absent in pyridinone derivatives (), which could influence target selectivity .

Research Findings and Gaps

  • Lack of Experimental Data: None of the provided evidence includes bioactivity data for the target compound. Structural comparisons rely on inferred properties from analogues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.